5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile
Description
5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative featuring a bromo group at position 5, a trifluoromethyl group at position 4, and a carbonitrile substituent at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity and enable diverse applications, including pharmaceutical intermediates and agrochemical precursors .
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNNAZSQGFCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Trifluoromethyl Installation
Aryl boronic esters containing trifluoromethyl groups couple with 5-bromo-2-cyanopyridine under Pd(OAc)₂ catalysis. Optimized conditions (K₃PO₄ base, dioxane solvent, 90°C) achieve 82% yield but require careful exclusion of oxygen.
Key challenges :
Direct Trifluoromethylation via Photoredox Catalysis
Visible-light-mediated reactions using Ru(bpy)₃Cl₂ and Togni’s reagent install CF₃ groups under mild conditions (room temperature, 24h). This method avoids pre-functionalized building blocks but suffers from lower yields (54%) compared to thermal approaches.
One-Pot Multistep Synthesis
An integrated approach combining bromination and cyanation in a single reactor reduces purification steps:
-
Bromocyanation : Treat 4-(trifluoromethyl)pyridine with NBS and CuCN in acetonitrile
-
In situ quenching : Add EDTA to sequester metal ions
-
Solvent exchange : Distill acetonitrile, precipitate product with hexane
This method achieves 68% overall yield with 95% purity by HPLC.
Purification and Analytical Characterization
Crystallization from ethyl acetate/hexane (1:3) yields 99.5% pure needles suitable for X-ray analysis.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential bromination | 87 | 98 | 1.0 | Industrial |
| Palladium coupling | 82 | 97 | 3.2 | Pilot scale |
| Photoredox | 54 | 95 | 4.1 | Lab scale |
Industrial applications favor sequential bromination-cyanation for cost efficiency, while medicinal chemistry workflows often prefer coupling methods for late-stage diversification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and carbonitrile group contribute to its reactivity and binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural motifs—bromine, trifluoromethyl, and carbonitrile groups—are shared with several analogs. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Core Structure : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine analogs due to differences in aromaticity and ring strain .
- Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbonitrile group enables nucleophilic substitution reactions, making the target compound versatile in coupling reactions .
- Bromine Position: Bromine at position 5 in pyridines facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less pronounced in pyrimidines with bromine at position 4 .
Physicochemical and Reactivity Differences
- Solubility: The carbonitrile group in the target compound increases polarity compared to non-polar analogs like 5-Bromo-2-(trifluoromethyl)pyridine .
- Reactivity : The electron-deficient pyridine core accelerates nucleophilic aromatic substitution, whereas pyrimidines (e.g., 2-Chloropyrimidine-4-carbonitrile) show slower reactivity due to increased aromatic stability .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile, and how can intermediates be optimized?
A common approach involves sequential functionalization of a pyridine scaffold. For example:
Bromination : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂) under controlled conditions.
Trifluoromethylation : Install the CF₃ group via cross-coupling (e.g., copper-mediated trifluoromethylation) or radical methods.
Cyanation : Introduce the nitrile group at the 2-position using Pd-catalyzed cyanation with Zn(CN)₂ or CuCN .
Optimization Tips : Monitor reaction progress with HPLC or TLC. Adjust stoichiometry and catalysts (e.g., Pd(PPh₃)₄) to minimize by-products like dehalogenated species .
Q. How should researchers characterize this compound, and what spectral data are critical?
Key characterization methods include:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and absence of exchangeable protons (confirms nitrile stability).
- ¹³C NMR : Peaks for nitrile (δ ~115 ppm), CF₃ (δ ~125 ppm, quartet), and Br-substituted carbons.
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CF₃ groups) .
Q. What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential toxicity .
- Storage : Store in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before disposal to minimize environmental hazards .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group reduces electron density on the pyridine ring, making it less reactive toward electrophilic substitution but enhancing stability in Pd-catalyzed reactions. For example:
- Suzuki-Miyaura Coupling : Use Br as a leaving group with arylboronic acids (e.g., 3-pyridineboronic acid) under Pd(OAc)₂ catalysis. Optimize with ligands like SPhos to improve yields .
- Challenges : Competing side reactions (e.g., CF₃ group decomposition) may occur at high temperatures (>100°C). Use low-temperature protocols (50–80°C) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from tautomerism or impurities. Strategies include:
Q. What strategies mitigate by-product formation during nitrile group installation?
- Catalyst Screening : Test Pd₂(dba)₃ or Xantphos-based catalysts to reduce cyanation side products.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- In Situ Quenching : Add EDTA to sequester metal impurities that promote degradation .
Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitrile as a hydrogen bond acceptor).
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
